2-Ethoxy-8-methoxyquinolin-4-OL 2-Ethoxy-8-methoxyquinolin-4-OL
Brand Name: Vulcanchem
CAS No.: 861397-46-8
VCID: VC15956235
InChI: InChI=1S/C12H13NO3/c1-3-16-11-7-9(14)8-5-4-6-10(15-2)12(8)13-11/h4-7H,3H2,1-2H3,(H,13,14)
SMILES:
Molecular Formula: C12H13NO3
Molecular Weight: 219.24 g/mol

2-Ethoxy-8-methoxyquinolin-4-OL

CAS No.: 861397-46-8

Cat. No.: VC15956235

Molecular Formula: C12H13NO3

Molecular Weight: 219.24 g/mol

* For research use only. Not for human or veterinary use.

2-Ethoxy-8-methoxyquinolin-4-OL - 861397-46-8

Specification

CAS No. 861397-46-8
Molecular Formula C12H13NO3
Molecular Weight 219.24 g/mol
IUPAC Name 2-ethoxy-8-methoxy-1H-quinolin-4-one
Standard InChI InChI=1S/C12H13NO3/c1-3-16-11-7-9(14)8-5-4-6-10(15-2)12(8)13-11/h4-7H,3H2,1-2H3,(H,13,14)
Standard InChI Key NRATWMRHIQSBKP-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC(=O)C2=C(N1)C(=CC=C2)OC

Introduction

Chemical Structure and Fundamental Properties

The molecular architecture of 2-ethoxy-8-methoxyquinolin-4-OL positions it as a polyfunctional heterocyclic compound. The quinoline core—a bicyclic system comprising a benzene ring fused to a pyridine ring—serves as the scaffold for substituents that enhance its reactivity and bioactivity. Key structural features include:

  • Ethoxy group (-OCH₂CH₃) at position 2, which introduces steric bulk and influences electronic distribution.

  • Methoxy group (-OCH₃) at position 8, contributing to hydrophobicity and hydrogen-bonding capacity.

  • Hydroxyl group (-OH) at position 4, enabling acid-base behavior and participation in hydrogen bonding .

Table 1: Fundamental Chemical Properties of 2-Ethoxy-8-methoxyquinolin-4-OL

PropertyValueSource
CAS Number861397-46-8
Molecular FormulaC₁₂H₁₃NO₃
Molecular Weight219.24 g/mol
DensityNot reported
Melting PointNot reported
Boiling PointNot reported
SolubilityLikely soluble in polar aprotic solvents (inferred from analogs)

While specific physical properties such as melting point and solubility remain undocumented for this compound, analogs like 7-methoxy-4-quinolinol (CAS 82121-05-9) exhibit a melting point of 75–77°C and solubility in methanol . These data suggest that 2-ethoxy-8-methoxyquinolin-4-OL may share similar solubility profiles, albeit with modifications due to the ethoxy group’s steric effects .

Synthesis and Manufacturing Pathways

The synthesis of 2-ethoxy-8-methoxyquinolin-4-OL can be inferred from methodologies applied to analogous 4-hydroxyquinolines. A prominent route involves the Gould-Jacobs reaction, which facilitates the cyclization of anilinomethylenemalonates to form the quinoline core .

Key Synthetic Steps:

  • Condensation: Substituted anilines react with diethyl 2-(ethoxymethylene)malonate to form anilinodiesters .

  • Cyclization: Thermal intramolecular cyclization in diphenyl ether yields 4-hydroxyquinoline intermediates .

  • Functionalization: Phosphorus oxychloride (POCl₃) converts the 4-hydroxyl group to a chloride, enabling nucleophilic substitution with ethoxy or methoxy groups .

A critical challenge in this synthesis is the formation of side products, such as 4-ethoxyquinolines, due to unintended alkoxylation during substitution reactions . For instance, sodium ethoxide—generated in situ from ethanol and sodium hydride—can displace chloride at position 4, leading to ethoxy byproducts . Optimizing reaction conditions (e.g., moisture-free environments, controlled stoichiometry) is essential to minimize such side reactions.

Physicochemical and Computational Analysis

Quantitative structure-activity relationship (QSAR) studies on hydroxyquinoline derivatives highlight critical physicochemical descriptors:

Table 2: Predicted Physicochemical Properties (Based on Analogs)

DescriptorValue (Inferred)Biological Relevance
cLogP~3.0Moderate lipophilicity for membrane penetration
Molecular Volume~220 ųOptimal for target binding
Hydrogen Bond Donors1 (OH group)Facilitates interactions with enzymes

Future Directions and Research Gaps

  • Synthetic Optimization: Developing regioselective methods to install ethoxy and methoxy groups without side reactions.

  • Biological Screening: Evaluating antimicrobial and anticancer efficacy in in vitro and in vivo models.

  • ADMET Profiling: Assessing absorption, distribution, metabolism, excretion, and toxicity to validate therapeutic potential.

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